Cas no 1007-55-2 (6-chloro-N-(propan-2-yl)pyridazin-3-amine)

6-Chloro-N-(propan-2-yl)pyridazin-3-amine is a pyridazine derivative with notable utility as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its chlorinated pyridazine core offers reactivity for further functionalization, while the isopropylamine substituent enhances solubility and stability in various reaction conditions. This compound is valued for its versatility in cross-coupling reactions and nucleophilic substitutions, making it a useful building block for constructing heterocyclic frameworks. Its well-defined structure and consistent purity ensure reliable performance in research and industrial applications. The compound is typically handled under controlled conditions due to its reactive chloro group, requiring standard safety precautions.
6-chloro-N-(propan-2-yl)pyridazin-3-amine structure
1007-55-2 structure
Product Name:6-chloro-N-(propan-2-yl)pyridazin-3-amine
CAS No:1007-55-2
MF:C7H10ClN3
MW:171.627399921417
MDL:MFCD11125896
CID:822234
PubChem ID:12237615
Update Time:2025-10-23

6-chloro-N-(propan-2-yl)pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-N-isopropylpyridazin-3-amine
    • 6-chloro-N-propan-2-ylpyridazin-3-amine
    • 3-Chlor-6-isopropylamino-pyridazin
    • 6-chloro-N-isopropyl-3-pyridazinamine(SALTDATA: FREE)
    • 6-Chloro-N-(1-methylethyl)-3-pyridazinamine
    • 3-Chloro-6-(isopropylamino)pyridazine
    • 6-chloro-N-(propan-2-yl)pyridazin-3-amine
    • F1967-2145
    • 3-Pyridazinamine, 6-chloro-N-(1-methylethyl)-
    • AS-41024
    • SY066184
    • N-(6-CHLORO-3-PYRIDAZINYL)-N-ISOPROPYLAMINE
    • BBL037756
    • DTXSID40481819
    • (6-Chloro-pyridazin-3-yl)-isopropyl-amine
    • 6-CHLORO-N-ISOPROPYL-3-PYRIDAZINAMINE
    • SCHEMBL12411080
    • ALBB-008880
    • CS-0312667
    • AKOS000321685
    • DB-058483
    • STK505640
    • 1007-55-2
    • MFCD11125896
    • MDL: MFCD11125896
    • Inchi: 1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11)
    • InChI Key: KFBDHWVJYXLFKF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=N1)NC(C)C

Computed Properties

  • Exact Mass: 171.05600
  • Monoisotopic Mass: 171.0563250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • Density: 1.220
  • Melting Point: 114-116 ºC
  • Boiling Point: 352.6±22.0 °C at 760 mmHg
  • Flash Point: 167.1±22.3 °C
  • PSA: 37.81000
  • LogP: 2.02330
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

6-chloro-N-(propan-2-yl)pyridazin-3-amine Security Information

6-chloro-N-(propan-2-yl)pyridazin-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-chloro-N-(propan-2-yl)pyridazin-3-amine Pricemore >>

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